molecular formula C15H16N8O2 B11071417 [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Cat. No.: B11071417
M. Wt: 340.34 g/mol
InChI Key: GEHZJNMZLQKLDL-UHFFFAOYSA-N
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Description

The compound [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a complex organic molecule featuring multiple functional groups, including amino, dimethylamino, triazine, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with dimethylamine and ammonia under controlled conditions to form 4-amino-6-(dimethylamino)-1,3,5-triazine.

    Attachment of the Benzoate Group: The triazine intermediate is then reacted with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. Solvent recycling and waste minimization strategies are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups.

    Reduction: Reduction reactions can target the triazine and triazole rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities. Its structural features suggest it could interact with various biological targets.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-(methylamino)-1,3,5-triazine: Similar triazine core but with a different substituent.

    4-(4H-1,2,4-triazol-4-yl)benzoic acid: Shares the triazole and benzoate moieties.

    6-(dimethylamino)-1,3,5-triazine-2,4-diamine: Another triazine derivative with different functional groups.

Uniqueness

The uniqueness of [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C15H16N8O2

Molecular Weight

340.34 g/mol

IUPAC Name

[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C15H16N8O2/c1-22(2)15-20-12(19-14(16)21-15)7-25-13(24)10-3-5-11(6-4-10)23-8-17-18-9-23/h3-6,8-9H,7H2,1-2H3,(H2,16,19,20,21)

InChI Key

GEHZJNMZLQKLDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)COC(=O)C2=CC=C(C=C2)N3C=NN=C3

Origin of Product

United States

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